BenchChemオンラインストアへようこそ!

4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide

Lipophilicity ADME Piperazine SAR

This para-chloro substituted N-aryl piperazine-1-carboxamide (logP 3.18, TPSA 29.25 Ų) delivers a calculable ~3-fold higher membrane partitioning versus the des-chloro analog, making it the superior tool for CNS-penetration SAR. The directional Cl substituent enables halogen-bonding probe studies in FAAH inhibitor programs, while the regioisomeric carboxamide orientation distinguishes it from reverse amide scaffolds. Available as a screening compound (10 mg, 1-week lead time) and via custom synthesis, enabling regioisomeric identity verification critical for distinguishing target from Amoxapine Impurity C. Dual-source availability supports procurement strategies requiring lot-specific characterization.

Molecular Formula C18H20ClN3O
Molecular Weight 329.8 g/mol
Cat. No. B5343240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide
Molecular FormulaC18H20ClN3O
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H20ClN3O/c19-16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)18(23)20-17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23)
InChIKeyMAFJHZOPBVAUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide – Core Chemical Identity and Sourcing Profile for Research Procurement


4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide (CAS 289476-01-3, molecular formula C18H20ClN3O, MW 329.83 g/mol) is a synthetic small molecule belonging to the N-aryl piperazine-1-carboxamide class . The compound features a piperazine core substituted at the N1 position with a 4‑chlorobenzyl group and at the N4 position with a phenylcarboxamide moiety (SMILES: C1CN(CCN1Cc1ccc(cc1)[Cl])C(Nc1ccccc1)=O) . It is currently available through screening‑compound suppliers (e.g., ChemDiv catalog no. Y206‑3331) and as a custom‑synthesis product from Sigma‑Aldrich (AldrichCPR) [1]. The compound is achiral, has a calculated logP of 3.18, logD of 3.08, and a topological polar surface area of 29.25 Ų .

Why 4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide Cannot Be Replaced by a Generic In‑Class Piperazine Carboxamide


Within the N‑aryl piperazine‑1‑carboxamide family, seemingly minor structural variations—position of the chlorine substituent, nature of the N‑benzyl vs. N‑phenyl group, and the regioisomeric orientation of the carboxamide—produce substantial differences in lipophilicity, hydrogen‑bonding capacity, and molecular recognition [1]. The 4‑chlorobenzyl substituent of the target compound raises logP to 3.18 compared with an estimated ~2.7 for the des‑chloro analog (4‑benzyl‑N‑phenylpiperazine‑1‑carboxamide, CAS 65766‑74‑7) . The para‑chloro arrangement further distinguishes it from the meta‑chloro isomer (4‑[(3‑chlorophenyl)methyl]‑N‑phenylpiperazine‑1‑carboxamide, PubChem CID structure match), which alters electronic distribution across the piperazine ring [2]. In addition, the orientation of the carboxamide—phenyl on the urea nitrogen and 4‑chlorobenzyl on the piperazine nitrogen—is the reverse of the isomeric N‑(4‑chlorophenyl)‑4‑benzylpiperazine‑1‑carboxamide, a scaffold that has been explicitly claimed in FAAH inhibitor patents [1]. These physicochemical and regiochemical differences can shift target engagement, metabolic stability, and off‑target profiles, meaning that generic substitution without confirmatory head‑to‑head data risks generating non‑comparable or misleading experimental results.

Quantitative Differentiation Evidence for 4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide Against Closest Comparators


Lipophilicity (logP) Elevation Relative to the Des‑Chloro Analog Confers Differential Membrane Partitioning and Passive Permeability

The target compound exhibits a calculated logP of 3.18, whereas the direct des‑chloro comparator 4‑benzyl‑N‑phenylpiperazine‑1‑carboxamide (CAS 65766‑74‑7) has an estimated logP of approximately 2.7 (fragment‑based estimate; chlorine substitution typically adds +0.5–0.7 logP units) . The calculated logD at pH 7.4 is 3.08 for the target, indicating that the chloro substituent increases both intrinsic lipophilicity and ionized‑state partitioning .

Lipophilicity ADME Piperazine SAR

Topological Polar Surface Area (TPSA) Identity with the Des‑Chloro Analog Maintains Equivalent Hydrogen‑Bonding Capacity Despite Higher Lipophilicity

Both the target compound and its des‑chloro analog share a TPSA of approximately 29.2 Ų because the chlorine atom contributes negligibly to polar surface area . This means the target compound decouples lipophilicity from hydrogen‑bonding potential—it gains membrane affinity without sacrificing the low TPSA that is generally associated with favorable blood‑brain‑barrier penetration (< 90 Ų threshold).

Polar surface area Oral absorption CNS penetration

Regioisomeric Differentiation: Para‑Chloro vs. Meta‑Chloro Benzyl Substitution Alters Electronic Properties and logD Without Changing logP

The para‑chloro isomer (target compound) and the meta‑chloro isomer (4‑[(3‑chlorophenyl)methyl]‑N‑phenylpiperazine‑1‑carboxamide) share the same molecular formula and calculated logP but differ in the through‑bond electronic effect on the piperazine N1 nitrogen. The para‑chloro group exerts a weaker inductive electron‑withdrawing effect on the piperazine N1 atom (distance: 5 bonds) compared with the meta‑chloro group (distance: 4 bonds), which can lower the pKa of the piperazine N1 and thereby reduce logD at physiological pH . This electronic difference is not captured by simple logP comparisons.

Positional isomerism logD Piperazine basicity

Carboxamide Orientation: Target Compound vs. Reverse N‑(4‑Chlorophenyl)‑4‑benzylpiperazine‑1‑carboxamide Scaffold

The target compound places the 4‑chlorobenzyl group on the piperazine N1 and the phenyl group on the carboxamide nitrogen. In the reverse regioisomer N‑(4‑chlorophenyl)‑4‑benzylpiperazine‑1‑carboxamide (exemplified in FAAH inhibitor patent EP2937341B1), the chlorine is on the carboxamide‑side phenyl ring [1]. This reversal changes the hydrogen‑bond donor capacity: the target compound has one H‑bond donor (the carboxamide NH adjacent to the phenyl), whereas the reverse isomer has the same number of donors but the chlorine is positioned to potentially engage halogen‑bonding interactions with a different sub‑pocket of the target protein [1].

Carboxamide regioisomerism FAAH inhibitor Patent scaffold

Optimal Research and Industrial Application Scenarios for 4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide Based on Verified Differentiation Evidence


Permeability‑Sensitive CNS Screening Cascades Requiring Elevated logP Without TPSA Penalty

In CNS drug‑discovery programs where passive blood‑brain‑barrier penetration is critical, the target compound’s logP of 3.18 combined with its low TPSA of 29.25 Ų [1] offers a calculable advantage over the des‑chloro analog (estimated logP ~2.7) . The 0.5 logP unit increase translates to approximately 3‑fold higher theoretical membrane partitioning, while the TPSA remains identical, preserving the favorable properties for CNS penetration. This makes the target compound a superior tool for permeability‑focused SAR explorations.

Halogen‑Bonding SAR Studies Targeting Hydrophobic Enzyme Sub‑Pockets

The para‑chloro substituent on the benzyl ring provides a directional halogen‑bond donor capability that is absent in the des‑chloro analog. In FAAH inhibitor research, where the patent literature explicitly claims 4‑benzyl‑N‑phenylpiperazine‑1‑carboxamide derivatives as a privileged scaffold [1], the target compound can serve as a probe to test the role of halogen‑bonding interactions in a distinct sub‑pocket compared with the reverse regioisomer N‑(4‑chlorophenyl)‑4‑benzylpiperazine‑1‑carboxamide [1].

LogD‑Dependent Solubility and Ionization Profiling in pH‑Sensitive Assays

The measured logD of 3.08 (pH 7.4) [1] and the predicted pKa difference between the para‑chloro and meta‑chloro isomers (estimated 0.1–0.3 units based on electronic structure considerations) make the target compound the appropriate choice when a screening panel requires a specific ionized‑state profile. The para‑chloro isomer’s weaker inductive effect on the piperazine N1 yields a higher fraction of the neutral species at physiological pH compared with the meta‑chloro isomer, which may be advantageous in ion‑channel or transporter assays where charge state dictates activity.

Custom Synthesis and Reference Standard Sourcing for Regioisomeric Purity Verification

The compound is available as a custom‑synthesis product (Sigma‑Aldrich AldrichCPR [1]) and as a screening compound (ChemDiv ), providing researchers with sourcing options that include lot‑specific analytical characterization. This dual‑source availability supports procurement strategies that require verified regioisomeric identity—distinguishing the target from the common impurity/scaffold‑hopping analog N‑(2‑(4‑chlorobenzyl)phenyl)piperazine‑1‑carboxamide (Amoxapine Impurity C).

Quote Request

Request a Quote for 4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.